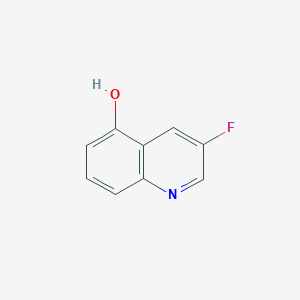

3-Fluoroquinolin-5-OL

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoroquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPUHYGYYPHSOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)F)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60857279 | |

| Record name | 3-Fluoroquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261729-67-2 | |

| Record name | 3-Fluoroquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60857279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Fluoroquinolin-5-ol

Foreword: The Strategic Importance of Fluorinated Quinolines in Modern Drug Discovery

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their pharmacological profiles by modulating factors such as metabolic stability, binding affinity, and lipophilicity.[3] 3-Fluoroquinolin-5-ol, a specifically functionalized quinoline, represents a key intermediate in the synthesis of advanced bioactive compounds.[3] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this compound, designed for researchers and professionals in drug development.

PART 1: RATIONAL SYNTHETIC DESIGN AND METHODOLOGY

Strategic Approach: The Gould-Jacobs Reaction

For the synthesis of 4-hydroxyquinoline derivatives, the Gould-Jacobs reaction stands out as a robust and versatile method.[4][5] This reaction is particularly well-suited for the synthesis of this compound due to its reliability and the commercial availability of the required precursors. The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization to form the quinoline ring system.[6][7] Subsequent hydrolysis and decarboxylation yield the desired 4-quinolinone, which exists in tautomeric equilibrium with the 4-hydroxyquinoline. For our target molecule, this compound, the key is the selection of appropriately substituted starting materials.

The proposed synthetic pathway for this compound via the Gould-Jacobs reaction is outlined below:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with checkpoints for monitoring reaction progress and ensuring the purity of intermediates and the final product.

Step 1: Condensation to form the Anilidomethylenemalonate Intermediate

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-aminophenol (1.0 eq) and diethyl 2-fluoro-3-oxosuccinate (1.1 eq).

-

Reaction Conditions: Heat the mixture at 120-140 °C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate.

-

Work-up: After completion, remove the ethanol byproduct under reduced pressure. The crude intermediate is typically a viscous oil or a low-melting solid and can be used in the next step without further purification.

Step 2: Thermal Cyclization, Hydrolysis, and Decarboxylation

-

Reaction Setup: To the flask containing the anilidomethylenemalonate intermediate, add a high-boiling point inert solvent such as diphenyl ether or Dowtherm A.[7]

-

Reaction Conditions: Heat the solution to a vigorous reflux (approximately 250 °C) for 1 hour.[5] The high temperature is crucial for the intramolecular cyclization.

-

Product Precipitation: Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline intermediate should precipitate out of the solution. The precipitation can be further facilitated by the addition of a non-polar solvent like hexane.

-

Hydrolysis: Suspend the collected solid in a 10% aqueous solution of sodium hydroxide and heat to reflux for 2 hours to facilitate hydrolysis of the ester.

-

Acidification and Decarboxylation: Cool the reaction mixture and acidify with concentrated hydrochloric acid. This will protonate the carboxylate and induce decarboxylation upon gentle heating, leading to the precipitation of the final product, this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure crystalline solid.

PART 2: COMPREHENSIVE CHARACTERIZATION

The identity and purity of the synthesized this compound must be confirmed through a suite of analytical techniques.

Caption: Workflow for the characterization of this compound.

Spectroscopic and Analytical Data

The following table summarizes the expected analytical data for this compound (C₉H₆FNO, Molecular Weight: 163.15 g/mol ).[3][8]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. The proton on the carbon bearing the fluorine will likely appear as a doublet due to coupling with the fluorine atom. The hydroxyl proton will be a broad singlet, the chemical shift of which is dependent on concentration and solvent.[9] |

| ¹³C NMR | Signals for the nine carbon atoms. The carbon atom bonded to fluorine will show a large coupling constant (¹JCF). Aromatic carbons will appear in the 110-160 ppm region. The carbon bearing the hydroxyl group will be in the downfield region.[10] |

| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring protons. |

| Mass Spec. | The molecular ion peak (M+) at m/z = 163. Fragmentation patterns will be consistent with the quinoline ring structure.[11] |

| IR Spec. | A broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C=C and C=N stretching vibrations of the aromatic ring will be observed in the 1500-1650 cm⁻¹ region. A C-F stretching vibration will be present, typically in the 1000-1300 cm⁻¹ range.[12] |

| HPLC | A single sharp peak indicating high purity of the compound. |

| Elemental Analysis | Calculated: C, 66.26%; H, 3.71%; N, 8.59%. Found: Values should be within ±0.4% of the calculated values. |

PART 3: FIELD-PROVEN INSIGHTS AND CONCLUSION

The successful synthesis of this compound via the Gould-Jacobs reaction is contingent upon careful control of the thermal cyclization step. The use of high-boiling point solvents is critical to achieve the necessary temperature for efficient ring closure.[7] Inadequate heating can lead to incomplete reaction and low yields. Furthermore, the final purification by recrystallization is paramount to obtaining a product of high purity suitable for subsequent applications in drug development.

This guide provides a robust and reproducible framework for the synthesis and characterization of this compound. The methodologies described herein are grounded in established chemical principles and are designed to be implemented in a standard organic synthesis laboratory. The successful execution of these protocols will provide researchers with a valuable building block for the discovery of novel therapeutic agents.

References

- 1. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound [myskinrecipes.com]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. iipseries.org [iipseries.org]

- 7. mdpi.com [mdpi.com]

- 8. This compound,(CAS# 1261729-67-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. chem.washington.edu [chem.washington.edu]

- 11. 3,3,3-Trifluoro-1-propanol [webbook.nist.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

chemical properties of 3-Fluoroquinolin-5-OL

An In-depth Technical Guide to the Chemical Properties and Potential Applications of 3-Fluoroquinolin-5-ol

Abstract

This compound is a fluorinated heterocyclic compound belonging to the quinoline family. Its structure is of significant interest to researchers in medicinal chemistry and drug discovery due to the established biological activity of quinoline derivatives, particularly fluoroquinolones.[1] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability and binding affinity, making this compound a valuable building block for the synthesis of novel bioactive compounds.[1] This guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and analytical methodologies for this compound, drawing upon data from analogous compounds to offer insights into its reactivity and potential biological significance.

Introduction: The Significance of Fluorinated Quinolines

Heterocyclic compounds are fundamental scaffolds in pharmaceutical development, with nitrogen-containing heterocycles being particularly prominent in the structures of many approved drugs.[2] Among these, the quinoline ring system is a recurring motif in compounds with a wide range of biological activities, including antibacterial, anticancer, antimalarial, and antiviral properties.[3][4]

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties.[5] The unique characteristics of fluorine, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can lead to:

-

Enhanced Metabolic Stability: The C-F bond is more stable than a C-H bond, making the molecule less susceptible to metabolic degradation.[1]

-

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, enhancing the potency of the drug.[1]

-

Improved Lipophilicity: The introduction of fluorine can alter the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

This compound, as a member of this important class of compounds, holds considerable promise as a key intermediate for the development of next-generation therapeutics, particularly in the realm of quinolone-based antibiotics and anticancer agents.[1]

Physicochemical Properties of this compound

While extensive experimental data for this compound is not widely available, its core properties can be summarized and predicted based on supplier information and the general characteristics of related compounds.

| Property | Value/Information | Source |

| CAS Number | 1261729-67-2 | [1] |

| Molecular Formula | C₉H₆FNO | [1] |

| Molecular Weight | 163.15 g/mol | [1] |

| Boiling Point | 316.6 ± 22.0 °C at 760 mmHg | [1] |

| Appearance | Likely a solid at room temperature (inferred from related compounds) | [6][7] |

| Storage | Room temperature, dry and sealed | [1] |

Synthesis and Reactivity

Retrosynthetic Analysis and Proposed Synthetic Pathway

Diagram 1: Proposed Retrosynthetic Pathway for this compound

A potential retrosynthetic approach to this compound.

A forward synthesis could involve the reaction of a suitably substituted aniline with a β-diketone, followed by cyclization. For this compound, a potential starting material would be 3-aminophenol, which would need to be appropriately protected and then reacted with a fluorinated β-dicarbonyl compound.

Key Reactions and Reactivity Profile

The chemical reactivity of this compound will be dictated by the interplay of the quinoline ring system, the hydroxyl group, and the fluorine substituent.

-

Hydroxyl Group: The phenolic hydroxyl group at the 5-position is expected to be acidic and can undergo reactions typical of phenols, such as etherification and esterification. It also activates the ring towards electrophilic aromatic substitution.

-

Quinoline Nitrogen: The nitrogen atom in the quinoline ring is basic and can be protonated or alkylated.

-

Fluorine Substituent: The electron-withdrawing nature of the fluorine atom at the 3-position will influence the electron density of the quinoline ring, affecting its reactivity in substitution reactions.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques would be employed.[8][9][10]

| Analytical Technique | Purpose | Expected Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification.[8] | A single major peak indicating high purity. Retention time will depend on the column and mobile phase used. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of C₉H₆FNO. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H NMR will show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine and hydroxyl groups. ¹³C NMR will show nine distinct carbon signals. ¹⁹F NMR will show a signal characteristic of an aryl fluoride. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the O-H stretch of the hydroxyl group, C=C and C=N stretching of the quinoline ring, and the C-F bond. |

Standard Operating Procedure: HPLC Analysis of Fluoroquinolone Analogs

This protocol is a general guideline for the analysis of fluoroquinolone-type compounds and should be optimized for this compound.[8][9]

-

Preparation of Mobile Phase: A common mobile phase for reversed-phase HPLC analysis of fluoroquinolones consists of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier like acetonitrile or methanol.[11]

-

Sample Preparation: Accurately weigh and dissolve the this compound standard and sample in a suitable solvent (e.g., methanol or a mixture of mobile phase components).

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically in the range of 280-340 nm for fluoroquinolones).[12]

-

Column Temperature: 25-30 °C.

-

-

Data Analysis: The retention time of the peak in the sample chromatogram should match that of the standard. Purity can be calculated based on the area percentage of the main peak.

Diagram 2: Workflow for Analytical Characterization

A generalized workflow for the analytical characterization of this compound.

Potential Biological Activity and Applications

While direct biological data for this compound is scarce, its structural similarity to known bioactive fluoroquinolones allows for informed speculation on its potential therapeutic applications.

Antibacterial Potential

Fluoroquinolones exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[13] The core quinolone scaffold is crucial for this activity. It is plausible that this compound could serve as a precursor to more complex molecules with antibacterial properties.[1] Further derivatization, particularly at the nitrogen and potentially at the hydroxyl group, would be necessary to develop potent antibacterial agents.

Anticancer Potential

In recent years, fluoroquinolone derivatives have been investigated as potential anticancer agents.[14][15] Their mechanism of action in cancer cells is often attributed to the inhibition of human topoisomerase II, leading to DNA damage and apoptosis.[14] The planar quinoline ring system can intercalate into DNA, and various substituents can enhance this interaction and overall cytotoxic activity. The unique electronic properties conferred by the fluorine and hydroxyl groups of this compound make it an interesting starting point for the design of novel anticancer compounds.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound. The following guidelines are based on safety data for structurally similar compounds.[6][7][16][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[16]

-

Exposure Routes: Avoid contact with skin and eyes, and prevent ingestion and inhalation.[6]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]

-

Ingestion: Rinse mouth and seek immediate medical attention.[16]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[6]

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[16]

Future Directions

This compound represents a promising yet underexplored molecule. Future research should focus on:

-

Development and Optimization of a Synthetic Route: Establishing a reliable and scalable synthesis is the first critical step.

-

Comprehensive Spectroscopic and Physicochemical Characterization: Detailed experimental data is needed to fully understand its properties.

-

Exploration of Derivatization Strategies: Synthesizing a library of derivatives by modifying the hydroxyl and amino functionalities to explore structure-activity relationships.

-

In Vitro Biological Screening: Evaluating the antibacterial and anticancer activities of the parent compound and its derivatives against a panel of relevant cell lines.

Conclusion

This compound is a strategically designed molecule that combines the biologically privileged quinoline scaffold with the beneficial properties of fluorine substitution. While specific data on this compound is limited, its potential as a key building block in the synthesis of novel pharmaceuticals is significant. This guide has provided a framework for understanding its chemical properties, potential synthesis, and analytical characterization, drawing upon the extensive knowledge base of the broader fluoroquinolone class. Further investigation into this compound is warranted and could lead to the discovery of new therapeutic agents with improved efficacy and pharmacological profiles.

References

- 1. This compound [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]

- 5. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. d-nb.info [d-nb.info]

- 9. Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mmbio.byu.edu [mmbio.byu.edu]

- 17. file.medchemexpress.com [file.medchemexpress.com]

Spectroscopic Characterization of 3-Fluoroquinolin-5-ol: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 3-Fluoroquinolin-5-ol (CAS: 1261729-67-2), a heterocyclic building block of significant interest in pharmaceutical research and drug development.[1] While a complete, publicly available dataset of its spectroscopic data is not readily accessible, this document serves as an in-depth guide for researchers on the principles, expected outcomes, and detailed methodologies for acquiring and interpreting the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound. By leveraging data from closely related analogs and foundational spectroscopic principles, this guide offers a robust framework for the structural elucidation and characterization of this compound.

Introduction: The Significance of this compound

This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals. The introduction of a fluorine atom at the 3-position and a hydroxyl group at the 5-position creates a molecule with unique electronic properties and hydrogen bonding capabilities, making it a valuable intermediate in the synthesis of novel bioactive compounds.[1] Its structural features suggest potential applications in the development of new therapeutic agents. Accurate spectroscopic characterization is a critical first step in any research and development involving this molecule, ensuring its identity, purity, and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with 2D correlation experiments, provides unambiguous assignment of all atoms in the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine atom and the nitrogen in the quinoline ring, as well as the electron-donating effect of the hydroxyl group.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H2 | 8.5 - 8.7 | d | ~2-3 Hz (⁴JHF) | Deshielded due to adjacent nitrogen and fluorine. |

| H4 | 7.8 - 8.0 | d | ~8-9 Hz (³JHH) | Influenced by the fluorine at C3. |

| H6 | 7.0 - 7.2 | t | ~8 Hz (³JHH) | Shielded by the hydroxyl group at C5. |

| H7 | 7.4 - 7.6 | t | ~8 Hz (³JHH) | Typical aromatic proton in a quinoline system. |

| H8 | 7.2 - 7.4 | d | ~8 Hz (³JHH) | Typical aromatic proton in a quinoline system. |

| 5-OH | 9.5 - 10.5 | br s | - | Labile proton, chemical shift is concentration and solvent dependent. |

Predicted values are based on the analysis of related compounds such as 5-Hydroxyquinoline and other fluoro-substituted quinolines.[2][3][4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal nine distinct carbon signals. The carbon atoms directly bonded to fluorine and the hydroxyl group will show the most significant shifts from a parent quinoline structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | 145 - 150 | Influenced by adjacent nitrogen and C-F bond. |

| C3 | 155 - 160 (d, ¹JCF ≈ 250 Hz) | Directly bonded to fluorine, large C-F coupling. |

| C4 | 120 - 125 | Typical aromatic carbon in a quinoline system. |

| C4a | 140 - 145 | Bridgehead carbon. |

| C5 | 150 - 155 | Directly bonded to the hydroxyl group. |

| C6 | 110 - 115 | Shielded by the hydroxyl group. |

| C7 | 130 - 135 | Typical aromatic carbon. |

| C8 | 115 - 120 | Typical aromatic carbon. |

| C8a | 148 - 152 | Bridgehead carbon adjacent to nitrogen. |

Predicted values are based on general knowledge of substituted quinolines and organofluorine compounds.[5][6] The carbon at position 3 will appear as a doublet with a large coupling constant (¹JCF) of approximately 250 Hz due to the directly attached fluorine atom.[7]

¹⁹F NMR Spectroscopy

A ¹⁹F NMR spectrum will show a single resonance for the fluorine atom at the 3-position. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. This technique is highly sensitive to the electronic environment and can be a powerful tool for monitoring reactions involving the fluorine substituent.[8]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition : Acquire a standard ¹H NMR spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

¹⁹F NMR Acquisition : If available, acquire a ¹⁹F NMR spectrum.

-

2D NMR (Optional but Recommended) : Perform COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons for unambiguous assignment.[9]

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[10][11][12]

NMR Workflow Diagram

References

- 1. This compound [myskinrecipes.com]

- 2. 5-Hydroxyquinoline(578-67-6) 1H NMR spectrum [chemicalbook.com]

- 3. 5-FLUORO-8-HYDROXYQUINOLINE(387-97-3) 1H NMR [m.chemicalbook.com]

- 4. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum [chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Quinoline(91-22-5) 13C NMR [m.chemicalbook.com]

- 7. acdlabs.com [acdlabs.com]

- 8. biophysics.org [biophysics.org]

- 9. benchchem.com [benchchem.com]

- 10. epfl.ch [epfl.ch]

- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 12. chem.washington.edu [chem.washington.edu]

A Technical Guide to the Determination and Interpretation of the Fluorescence Quantum Yield of 3-Fluoroquinolin-5-OL

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the experimental determination and theoretical interpretation of the fluorescence quantum yield (ΦF) of 3-Fluoroquinolin-5-OL. As a novel quinoline derivative, understanding its photophysical properties is crucial for its potential applications in cellular imaging, sensing, and as a structural motif in drug discovery. This document moves beyond a simple recitation of facts to explain the causality behind experimental design, ensuring a robust and reproducible approach.

Foundational Principles: Understanding Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore[1][2].

ΦF = (Number of Photons Emitted) / (Number of Photons Absorbed)

A quantum yield can range from 0 (no fluorescence) to 1.0 (every absorbed photon results in an emitted photon). The value of ΦF is intrinsically linked to the competition between radiative decay (fluorescence) and non-radiative decay pathways. These non-radiative pathways, such as internal conversion, intersystem crossing, and vibrational relaxation, provide routes for the excited state energy to be dissipated as heat rather than light[2].

For this compound, the key structural features—the quinoline core, the electron-withdrawing fluorine at the 3-position, and the electron-donating hydroxyl group at the 5-position—are expected to significantly influence these decay pathways and thus its quantum yield. The interplay of these substituents can create a "push-pull" system, which often enhances intramolecular charge transfer (ICT), a key process for fluorescence[3].

Experimental Determination: The Comparative Method

While absolute methods for determining quantum yield exist, they require specialized instrumentation like an integrating sphere[4]. The most accessible and reliable method for routine laboratory practice is the comparative method, which involves comparing the fluorescence of the test sample (this compound) to a well-characterized reference standard with a known quantum yield[1][2][5].

The underlying principle is that if the standard and the test sample have identical absorbance at the same excitation wavelength in the same solvent, they are absorbing the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields[2].

The following equation is used for calculation:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

The subscripts X and ST denote the test sample and the standard, respectively[2].

Critical Experimental Considerations

2.1.1 Selection of a Suitable Reference Standard

The choice of the reference standard is paramount for accurate results. The ideal standard should have:

-

Overlapping Spectral Regions: The absorption and emission spectra of the standard should be in a similar range to that of this compound.

-

High and Stable Quantum Yield: The standard's quantum yield should be well-documented and not susceptible to environmental changes.

-

Chemical Stability: The standard should not degrade under the experimental conditions.

Given that quinoline derivatives often absorb in the UV-A to near-visible range and emit in the blue-green region, Quinine Sulfate in 0.1 M H2SO4 (ΦF ≈ 0.52 - 0.60) is a highly suitable and well-established standard[6]. Its quantum yield is known to be stable and largely independent of the excitation wavelength[7].

| Standard | Solvent | Quantum Yield (ΦF) | Excitation Range (nm) | Emission Range (nm) |

| Quinine Sulfate | 0.1 M H2SO4 | 0.52 - 0.60 | 280-380 | 380-580 |

| 9,10-Diphenylanthracene | Cyclohexane | ~0.90 | 275-405 | 380-500 |

| Rhodamine 6G | Ethanol | ~0.94 | 480-520 | 510-650 |

Table 1: Common Fluorescence Quantum Yield Standards.[6][7][8]

2.1.2 Solvent Selection and Influence

The solvent can dramatically affect the quantum yield. Polar solvents can quench fluorescence in some molecules, while others may show enhanced fluorescence due to specific solvent-fluorophore interactions[3][9]. For this compound, it is advisable to measure the quantum yield in a range of solvents of varying polarity (e.g., cyclohexane, dioxane, acetonitrile, ethanol, and water) to build a comprehensive photophysical profile. The refractive index of each solvent must be used in the final calculation[2].

2.1.3 Concentration and Inner Filter Effects

To avoid inner filter effects, where emitted light is reabsorbed by other fluorophore molecules in the solution, all absorbance values at the excitation wavelength must be kept below 0.1[10][11]. This ensures a linear relationship between absorbance and fluorescence intensity. Preparing a series of dilutions (typically 5-6) for both the test sample and the standard is crucial for constructing the gradient plot[1][5].

Step-by-Step Experimental Protocol

This protocol outlines the comparative method for determining the fluorescence quantum yield of this compound using Quinine Sulfate as the standard.

2.2.1 Materials and Instrumentation

-

This compound

-

Quinine Sulfate Dihydrate (Reference Standard)

-

Spectroscopic grade solvents (e.g., 0.1 M H2SO4, Ethanol)

-

Calibrated UV-Vis Spectrophotometer

-

Calibrated Fluorescence Spectrometer (Spectrofluorometer)

-

1 cm path length quartz cuvettes

-

Volumetric flasks and pipettes

2.2.2 Solution Preparation

-

Standard Stock Solution: Prepare a stock solution of Quinine Sulfate in 0.1 M H2SO4 (e.g., 10-4 M).

-

Test Stock Solution: Prepare a stock solution of this compound in the chosen solvent (e.g., Ethanol).

-

Serial Dilutions: From both stock solutions, prepare a series of at least five dilutions. The concentrations should be chosen such that the absorbance at the selected excitation wavelength falls between approximately 0.01 and 0.1.

2.2.3 Spectroscopic Measurements

-

Absorption Spectra: Record the UV-Vis absorption spectrum for each dilution of both the standard and the test sample. Determine the wavelength of maximum absorption (λmax) for this compound.

-

Select Excitation Wavelength (λex): Choose a single excitation wavelength for all subsequent fluorescence measurements. This is typically the λmax of the test compound, but any wavelength where both the sample and standard have sufficient absorbance can be used.

-

Fluorescence Emission Spectra:

-

Set the excitation wavelength on the spectrofluorometer to the chosen λex.

-

For each of the prepared solutions (including a solvent blank), record the fluorescence emission spectrum. Ensure the instrumental parameters (e.g., slit widths) are kept identical for all measurements[11].

-

Correct all emission spectra for the solvent blank.

-

2.2.4 Data Analysis

-

Integrate Fluorescence Intensity: For each corrected emission spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).

-

Plot Data: For both the standard and the test sample, create a plot of the integrated fluorescence intensity (y-axis) versus the absorbance at the excitation wavelength (x-axis).

-

Determine Gradients: Perform a linear regression for each data set to obtain the slope (gradient) of the line. The plot should be linear, confirming the absence of inner filter effects.

-

Calculate Quantum Yield: Use the formula provided in Section 2.0, inserting the calculated gradients and the refractive indices of the respective solvents.

Caption: Workflow for Quantum Yield Determination.

Interpreting the Quantum Yield of this compound

The experimentally determined quantum yield of this compound will be a direct reflection of its molecular structure and its interaction with the solvent.

Structural Influences

-

Quinoline Core: The rigid, aromatic quinoline system provides a robust scaffold that generally favors fluorescence by reducing non-radiative decay from molecular vibrations.

-

5-OL Group: The hydroxyl group is a strong electron-donating group. It is expected to increase the electron density of the aromatic system, which can enhance the transition dipole moment and lead to a higher quantum yield.

-

3-Fluoro Group: Fluorine is highly electronegative and acts as an electron-withdrawing group via the inductive effect. This creates an intramolecular charge transfer (ICT) character from the hydroxyl to the fluoro-substituted part of the ring upon excitation, which is often associated with strong fluorescence.

Solvent Effects

A key aspect of the analysis will be observing the trend of ΦF across solvents of different polarities.

-

Low Polarity Solvents: In non-polar solvents, the locally excited (LE) state may be dominant.

-

High Polarity Solvents: In polar solvents, the ICT state can be stabilized, leading to a red-shift in the emission spectrum (solvatochromism). This stabilization can either enhance or decrease the quantum yield. A decrease may occur if the polar solvent promotes alternative non-radiative decay pathways, such as the formation of a twisted intramolecular charge-transfer (TICT) state, which is often weakly or non-fluorescent[3]. Proton-donating or accepting solvents may also interact with the hydroxyl group and the quinoline nitrogen, further modulating the photophysical properties[12].

Caption: De-excitation Pathways for this compound.

Conclusion and Future Directions

This guide provides the necessary theoretical and practical framework for the accurate determination of the fluorescence quantum yield of this compound. By following the comparative method with meticulous attention to experimental detail, researchers can obtain a reliable value for this critical photophysical parameter. The subsequent analysis of this value in the context of solvent polarity and structural features will yield profound insights into the molecule's excited-state behavior. This knowledge is indispensable for rationally designing future experiments, whether for developing novel fluorescent probes, optimizing reaction conditions for photochemistry, or incorporating this promising scaffold into advanced drug development programs.

References

- 1. agilent.com [agilent.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. benchchem.com [benchchem.com]

- 4. edinst.com [edinst.com]

- 5. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 6. publications.iupac.org [publications.iupac.org]

- 7. pure.uva.nl [pure.uva.nl]

- 8. Fluorescence enhancement of quinolines by protonation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04691D [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. iss.com [iss.com]

- 12. researchgate.net [researchgate.net]

Part 1: The Quinoline Scaffold: A Privileged Framework in Medicinal Chemistry

An In-Depth Technical Guide to the Potential Mechanism of Action of 3-Fluoroquinolin-5-OL

A Senior Application Scientist's Perspective on Mechanistic Discovery

Foreword: The compound this compound is documented in chemical literature primarily as a synthetic intermediate or a building block for the development of more complex bioactive molecules, particularly quinolone-based antibiotics[1][2]. As of this writing, its specific molecular target and mechanism of action (MoA) have not been characterized in peer-reviewed scientific publications.

This guide, therefore, adopts an application scientist's approach. Instead of describing a known MoA, we will establish a comprehensive framework for its discovery. We will hypothesize potential mechanisms based on the well-established activities of the broader quinoline and fluoroquinolone chemical classes and provide a detailed roadmap of experimental protocols required to elucidate its true biological function. This document serves as a strategic guide for researchers and drug development professionals embarking on the characterization of novel quinoline derivatives.

The quinoline ring system, a fusion of a benzene and a pyridine ring, is considered a "privileged structure" in medicinal chemistry[3]. This is due to its ability to serve as a versatile scaffold for designing ligands that can bind to a wide variety of biological targets with high affinity. The diverse biological activities of quinoline derivatives are well-documented, ranging from antibacterial and antimalarial to anti-inflammatory and anti-cancer effects[3][4].

The introduction of a fluorine atom, as seen in fluoroquinolones, can significantly enhance metabolic stability and binding affinity[1]. The specific placement of the fluoro group at position 3 and a hydroxyl group at position 5 on the quinoline core of our subject molecule suggests the potential for unique interactions with target enzymes, distinguishing it from classic fluoroquinolone antibiotics.

Part 2: Hypothesized Mechanisms of Action for this compound

Based on extensive data from analogous structures, we can formulate two primary, testable hypotheses for the mechanism of action of this compound.

Hypothesis A: Inhibition of Bacterial Type II Topoisomerases

The most established mechanism for fluoroquinolone compounds is the inhibition of bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria)[5][6]. These enzymes are crucial for managing DNA supercoiling, replication, and repair, making them essential for bacterial viability[6].

Proposed Mechanism: this compound could act by forming a ternary complex with the enzyme and bacterial DNA. This complex stabilizes the single- or double-stranded DNA breaks created by the enzyme, preventing the re-ligation step. The accumulation of these stalled cleavage complexes leads to a halt in DNA replication and ultimately triggers cell death[6]. The fluorine at C-6 in traditional fluoroquinolones is important for gyrase inhibition; the C-3 fluorine in our subject molecule may confer a different binding mode or target specificity.

Caption: Hypothetical mechanism of antibacterial action via DNA gyrase inhibition.

Hypothesis B: Modulation of Eukaryotic Enzymes

The quinoline scaffold is a frequent inhibitor of various eukaryotic enzymes. This opens the possibility that this compound targets pathways relevant to human diseases like cancer or inflammation.

-

Protein Kinase Inhibition: Many small molecule kinase inhibitors feature heterocyclic cores. For example, Sunitinib, a multi-kinase inhibitor used in cancer therapy, targets VEGF-R2 and PDGF-Rβ and is based on an indolinone core, which shares structural similarities with quinolines[7]. This compound could potentially fit into the ATP-binding pocket of a specific protein kinase, disrupting downstream signaling pathways that control cell proliferation and survival.

-

Proteasome Inhibition: Some quinoline derivatives have been shown to act as allosteric, non-covalent inhibitors of the proteasome, a key cellular machine for protein degradation[8]. This mode of action is distinct from clinically approved covalent inhibitors and could be effective in resistant settings[8].

-

Methyltransferase Inhibition: Non-nucleoside quinoline analogs have been developed that inhibit DNA methyltransferases (DNMTs) by intercalating into the enzyme-bound DNA, leading to a DNA damage response[9][10]. This epigenetic mechanism is a key area of cancer research.

Part 3: An Experimental Roadmap for Mechanistic Elucidation

Caption: Experimental workflow for determining the mechanism of action.

Protocol 1: Target Identification via Broad-Spectrum Screening

Objective: To identify the primary biological space where this compound is active.

Methodology:

-

Phenotypic Screening:

-

Antimicrobial Panel: Test the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli, P. aeruginosa) and fungi (C. albicans) to determine the Minimum Inhibitory Concentration (MIC). This directly tests Hypothesis A.

-

Antiproliferative Assay: Screen against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to measure the half-maximal growth inhibitory concentration (GI50)[11]. This explores the general anticancer potential of Hypothesis B.

-

-

Target-Based Screening:

-

Kinase Panel Screen: Utilize a commercial service (e.g., Eurofins KinaseProfiler™, Promega Kinase-Glo®) to screen the compound at a fixed concentration (e.g., 10 µM) against a large panel of recombinant human protein kinases.

-

Other Enzyme Panels: Depending on budget and rationale, screen against panels of proteases, phosphatases, or epigenetic enzymes like methyltransferases.

-

Causality: This parallel screening approach is efficient. A positive result in the antimicrobial panel immediately directs efforts towards topoisomerase assays. A hit in a specific cancer cell line with no antimicrobial activity points towards a eukaryotic target, which can be narrowed down by the results of the target-based screens.

Protocol 2: Biochemical Validation and Potency Determination

Objective: To confirm the direct inhibition of a target identified in screening and quantify its potency (IC50). This protocol assumes a protein kinase hit.

Methodology (Luminescent Kinase Assay):

-

Preparation: Prepare a 2x kinase solution (e.g., 2 nM recombinant CDK2/Cyclin A) in kinase buffer. Prepare a 2x peptide substrate/ATP solution (e.g., 2 µM substrate, 2 µM ATP) in the same buffer.

-

Compound Plating: Perform a serial dilution of this compound in DMSO, then dilute into assay buffer to create 10x final concentrations (e.g., ranging from 100 µM to 1 nM). Add 1 µL of the 10x compound solution to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Kinase Reaction: Add 4 µL of the 2x kinase solution to each well. Incubate for 15 minutes at room temperature to allow compound binding.

-

Initiate Reaction: Add 5 µL of the 2x substrate/ATP solution to each well to start the reaction. Final volume is 10 µL.

-

Incubation: Incubate the plate for 60 minutes at room temperature.

-

Detection: Add 10 µL of a luminescent ADP detection reagent (e.g., ADP-Glo™). Incubate for 40 minutes. This reagent quenches the remaining ATP and converts the ADP produced by the kinase reaction into a light signal.

-

Readout: Read the luminescence on a plate reader.

-

Data Analysis: Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Self-Validation: The inclusion of positive (no inhibitor) and negative (no enzyme) controls on every plate is critical to ensure the assay is performing correctly and to allow for robust data normalization.

| Parameter | Compound A (Reference) | This compound (Hypothetical) |

| Target | CDK2/Cyclin A | CDK2/Cyclin A |

| IC50 (nM) | 150 | 75 |

| Target | VEGFR2 | VEGFR2 |

| IC50 (nM) | >10,000 | 250 |

| Target | DNA Gyrase | DNA Gyrase |

| IC50 (nM) | >10,000 | >10,000 |

| Caption: Sample table for summarizing IC50 data from biochemical assays. |

Protocol 3: Elucidating the Mode of Inhibition (Enzyme Kinetics)

Objective: To determine if the compound's inhibition is competitive (binds to the ATP site), non-competitive (binds to an allosteric site), or mixed-type.

Methodology:

-

Assay Setup: Use the biochemical assay from Protocol 2.

-

Matrix Experiment: Set up a matrix of experiments where you vary the concentration of the substrate (ATP) on the x-axis and have several fixed concentrations of the inhibitor (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) for each ATP concentration.

-

Data Collection: Measure the initial reaction velocity (rate of ADP production) for each condition.

-

Lineweaver-Burk Plot: Plot the inverse of the velocity (1/V) against the inverse of the substrate concentration (1/[S]). Each inhibitor concentration will generate a separate line.

-

Competitive Inhibition: Lines will intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive Inhibition: Lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Mixed Inhibition: Lines will intersect in the second quadrant (Vmax decreases, Km changes)[8].

-

Causality: This experiment is the definitive method to understand how the inhibitor interacts with the enzyme-substrate complex. A competitive profile strongly suggests the compound binds in the same site as the substrate (e.g., the ATP pocket), which is a crucial piece of information for any future structure-activity relationship (SAR) studies.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated, its chemical structure places it within a class of compounds with vast and potent biological activities. By leveraging the known pharmacology of quinoline derivatives, we have formulated testable hypotheses centered on both bacterial topoisomerases and a range of eukaryotic enzymes. The experimental roadmap detailed herein provides a rigorous, logical, and self-validating framework for any research team to follow. This process of systematic screening, biochemical validation, and detailed kinetic analysis is fundamental to moving a novel chemical entity from a synthetic intermediate to a well-characterized lead compound with therapeutic potential.

References

- 1. This compound [myskinrecipes.com]

- 2. 3-Fluoroquinolin-7-ol [myskinrecipes.com]

- 3. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Anticipated Biological Activity of 3-Fluoroquinolin-5-OL Derivatives

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Executive Summary: From a Synthetic Intermediate to a Gateway for Novel Therapeutics

While 3-Fluoroquinolin-5-OL is primarily recognized as a key synthetic intermediate in pharmaceutical research, a comprehensive review of existing literature reveals a notable scarcity of direct studies on its intrinsic biological activity.[1] However, its structural resemblance to the core of fluoroquinolones—a powerful class of therapeutic agents—positions it as a valuable starting point for the development of novel bioactive compounds. The strategic placement of a fluorine atom at the C-3 position and a hydroxyl group at the C-5 position offers unique opportunities for chemical modification, potentially leading to enhanced binding affinity and metabolic stability in its derivatives.[1]

This guide will, therefore, focus on the predicted biological activities of compounds derived from this compound, drawing on the extensive research available for the broader fluoroquinolone class. We will delve into the established mechanisms of action of fluoroquinolones, explore their repurposed applications as anticancer agents, and provide detailed experimental protocols to empower researchers in the synthesis and evaluation of new chemical entities based on this promising scaffold.

The Fluoroquinolone Heritage: A Foundation for Antibacterial Drug Design

Fluoroquinolones have long been a cornerstone of antibacterial therapy, renowned for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][3] Their mechanism of action is well-elucidated and involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are critical for DNA replication, transcription, repair, and recombination, and their inhibition ultimately leads to bacterial cell death.[5]

The core pharmacophore of fluoroquinolones, a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid nucleus, is responsible for this activity.[3] Modifications at various positions on this quinolone ring have given rise to multiple generations of antibiotics with improved efficacy, expanded spectra of activity, and enhanced pharmacokinetic profiles.[3] Given that this compound shares a significant portion of this core structure, it is highly probable that its derivatives, particularly those incorporating a carboxylic acid at a position analogous to C-3 and a suitable substituent at a position analogous to C-7, will exhibit antibacterial properties.

Hypothesized Antibacterial Mechanism of this compound Derivatives

The diagram below illustrates the anticipated mechanism by which derivatives of this compound could exert their antibacterial effects, based on the known action of fluoroquinolones.

Caption: Predicted antibacterial mechanism of this compound derivatives.

Repurposing the Scaffold: Anticancer Potential of Fluoroquinolone Analogs

In recent years, the therapeutic potential of fluoroquinolones has been explored beyond their antibacterial applications, with a significant focus on oncology.[6][7] Numerous studies have demonstrated that novel synthetic derivatives of fluoroquinolones possess potent cytotoxic activity against a wide range of human cancer cell lines, in some cases exceeding the potency of established chemotherapeutic agents like Etoposide.[8]

The primary anticancer mechanism of these compounds is the inhibition of human Topoisomerase II, an enzyme functionally related to the bacterial targets of fluoroquinolones.[8] Inhibition of Topoisomerase II in cancer cells leads to DNA damage, which in turn triggers cell cycle arrest, typically at the G2/M phase, and induces apoptosis (programmed cell death) through the intrinsic pathway.[8] The structural features of this compound make it an attractive scaffold for designing novel Topoisomerase II inhibitors with potential anticancer activity.

Anticipated Anticancer Signaling Pathway

The following diagram outlines the likely signaling cascade initiated by a this compound-based Topoisomerase II inhibitor in a cancer cell.

Caption: Hypothesized anticancer mechanism via Topoisomerase II inhibition.

Experimental Protocols for Biological Evaluation

To assist researchers in validating the therapeutic potential of novel compounds synthesized from this compound, this section provides detailed, step-by-step methodologies for key biological assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method, a standard procedure for assessing antibacterial potency.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a bacterial strain.

Materials:

-

Test compound (solubilized in a suitable solvent, e.g., DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in CAMHB directly in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity against Cancer Cells

This protocol details a common method for evaluating the antiproliferative activity of a compound against cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits the growth of cancer cells by 50% (GI₅₀).

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

-

Appropriate cell culture medium and supplements

-

Test compound

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris base solution

-

96-well cell culture plates

Procedure:

-

Cell Plating: Seed the cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Cell Fixation: Gently add cold TCA to each well to fix the cells in situ. Incubate for 60 minutes at 4°C.

-

Staining: Discard the TCA, wash the plates with water, and stain the fixed cells with SRB solution for 30 minutes at room temperature.

-

Wash and Solubilize: Remove the SRB solution, wash the plates with 1% acetic acid to remove unbound dye, and air dry. Solubilize the bound dye with Tris base solution.

-

Data Analysis: Measure the absorbance at 510 nm. Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.

Protocol 3: Topoisomerase II Inhibition Assay

This protocol describes a method to assess the direct inhibitory effect of a compound on Topoisomerase II activity.

Objective: To determine if a test compound can inhibit the DNA relaxation activity of human Topoisomerase II.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase II enzyme

-

Reaction buffer

-

Test compound

-

Known Topoisomerase II inhibitor (e.g., Etoposide) as a positive control

-

Agarose gel electrophoresis system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, supercoiled plasmid DNA, and human Topoisomerase II enzyme.

-

Compound Addition: Add the test compound at various concentrations to the reaction mixture.

-

Incubation: Incubate the mixture at 37°C for 30 minutes to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Analysis: Analyze the DNA topology by running the samples on an agarose gel. Inhibition of the enzyme will result in the persistence of the supercoiled DNA form, whereas a lack of inhibition will show relaxed DNA.

Quantitative Data from Structurally Related Fluoroquinolone Analogs

To provide a frame of reference for the potential potency of this compound derivatives, the following table summarizes the reported biological activities of various fluoroquinolone analogs against cancer cell lines.

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| N-Acyl Ciprofloxacin Derivatives | PC3 (Prostate) | IC₅₀ | Varies | [6] |

| Novel Fluoroquinolone Analogs | Various | GI₅₀ | < 10 | [8] |

| Ciprofloxacin-Chalcone Hybrids | MCF-7 (Breast) | IC₅₀ | 2.38 - 3.22 | [6] |

| Ciprofloxacin-Chalcone Hybrids | A549 (Lung) | IC₅₀ | Varies | [6] |

| Ciprofloxacin-Chalcone Hybrids | SKOV-3 (Ovarian) | IC₅₀ | Varies | [6] |

Note: IC₅₀ (50% Inhibitory Concentration) and GI₅₀ (50% Growth Inhibition) are common metrics of compound potency.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. While direct evidence of its biological activity is currently lacking, the extensive body of research on the fluoroquinolone class provides a strong rationale for its use in developing novel antibacterial and anticancer agents. The strategic positioning of its functional groups invites a wide range of chemical modifications that could lead to compounds with enhanced therapeutic properties.

Future research should focus on the synthesis of a diverse library of derivatives from this compound and their subsequent evaluation using the experimental protocols outlined in this guide. Such studies will be instrumental in elucidating the structure-activity relationships of this compound class and may ultimately lead to the discovery of new drug candidates with significant clinical potential.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

A Technical Guide to Investigating the Therapeutic Targets of 3-Fluoroquinolin-5-OL

Authored for: Researchers, Scientists, and Drug Development Professionals Core Focus: A hypothesis-driven, practical framework for the target identification and validation of 3-Fluoroquinolin-5-OL.

Executive Summary

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its recurrence in compounds with a vast array of pharmacological activities, including anticancer, antibacterial, and neuroprotective effects.[1][2] The novel compound, this compound, incorporates two key modifications: a fluorine atom at the 3-position, known to enhance metabolic stability and binding affinity, and a hydroxyl group at the 5-position, which can participate in crucial hydrogen bonding and metal chelation.[3][4] While direct biological data on this compound is sparse, its structural parentage strongly suggests a rich potential for therapeutic activity.

This guide provides a comprehensive, hypothesis-driven framework for elucidating the potential therapeutic targets of this compound. It moves beyond a simple listing of possibilities to detail the causal logic behind target selection and provides robust, step-by-step experimental protocols for researchers to execute a full preclinical investigation. We will explore the most promising therapeutic avenues—oncology, infectious disease, and neurodegenerative disorders—and outline a logical workflow from initial phenotypic screening to definitive target validation and mechanism of action studies.

Part 1: The Scientific Rationale for this compound

The therapeutic promise of this compound is rooted in the extensive and diverse bioactivity of the quinoline core.[1][5][6] Numerous quinoline-based drugs are already FDA-approved, validating this scaffold's utility.[7][8][9] The specific substitutions on this molecule provide further rationale for its investigation:

-

The Quinoline Core: A rigid, aromatic bicyclic system that provides an excellent framework for interacting with various biological targets through π-π stacking, hydrophobic, and hydrogen bond interactions.[9]

-

3-Fluoro Substitution: The strategic placement of a fluorine atom can significantly alter a molecule's physicochemical properties. It can increase binding affinity to a target protein by participating in favorable electrostatic interactions and can block sites of metabolism, thereby increasing the compound's half-life.

-

5-Hydroxy (-OL) Group: This functional group is a potent hydrogen bond donor and acceptor, critical for specific interactions within a protein's binding pocket. Furthermore, hydroxylated quinolines, particularly 8-hydroxyquinolines, are known metal chelators, a property highly relevant for targeting metalloenzymes and mitigating metal-induced toxicity in neurodegenerative diseases.[3][10]

Part 2: Hypothesis-Driven Target Exploration

Given the lack of specific data for this compound, a logical starting point is to investigate targets and pathways where other quinoline derivatives have shown significant activity. The most promising areas are oncology, infectious diseases, and neurodegenerative disorders.

Therapeutic Area Overview

A high-level view of the potential applications for this compound based on the known activities of the quinoline scaffold.

Caption: Primary therapeutic avenues for this compound investigation.

Potential Targets in Oncology

Quinoline derivatives are well-documented anticancer agents that act on a multitude of targets to induce apoptosis, cell cycle arrest, and inhibit angiogenesis.[5][11][12]

Key Potential Targets:

-

Protein Kinases: This is the largest and most promising class of targets. Quinolines have been developed as potent inhibitors of numerous kinases crucial for cancer signaling.[7][8]

-

Tyrosine Kinases: Including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[9] Inhibition of these receptors can block downstream pathways like Ras/Raf/MEK and PI3K/Akt/mTOR.

-

Serine/Threonine Kinases: Such as Pim-1 kinase, which is upregulated in many cancers and controls apoptosis and cell metabolism.[13]

-

-

Topoisomerases: Many classic chemotherapeutics with quinoline-like structures, such as doxorubicin, function by inhibiting topoisomerase II, leading to DNA damage and cell death.[11][13][14]

-

Tubulin Polymerization: Disruption of microtubule dynamics is another validated anticancer strategy, and some quinoline compounds have been shown to interfere with tubulin assembly.[15]

Illustrative Signaling Pathway: PI3K/Akt/mTOR

This pathway is a central regulator of cell growth, proliferation, and survival, and is frequently dysregulated in cancer. Several quinoline derivatives have been identified as PI3K and/or mTOR inhibitors.[9]

Caption: Potential inhibition points for quinoline derivatives in the PI3K/Akt/mTOR pathway.

Potential Targets in Infectious Disease

The fluoroquinolone class of antibiotics is a testament to the scaffold's power against bacterial pathogens.

Key Potential Targets:

-

Bacterial DNA Gyrase and Topoisomerase IV: These are the classical targets for fluoroquinolone antibiotics. Inhibition of these enzymes prevents DNA replication and repair, leading to bacterial cell death.[16][17]

-

Lipopolysaccharide (LPS) Transport: A novel mechanism identified for some quinolines involves targeting the LptA protein, which is essential for transporting LPS to the outer membrane of Gram-negative bacteria.[16]

-

ATP Synthase: Some quinoline derivatives have been suggested to target the proton pump of ATP synthase, disrupting cellular energy production.[18]

Potential Targets in Neurodegenerative Disorders

Emerging research highlights the potential of quinolines in multifactorial diseases like Alzheimer's Disease (AD).[19] The 5-hydroxy group of this compound is particularly relevant in this context.

Key Potential Targets:

-

Acetylcholinesterase (AChE): Inhibition of AChE is a primary strategy for the symptomatic treatment of AD. Many quinoline derivatives have been identified as potent AChE inhibitors.[10][20]

-

Metal Ion Chelation: The dysregulation of metal ions (Cu, Zn, Fe) is implicated in the aggregation of amyloid-beta (Aβ) plaques. The 5-hydroxyquinoline motif is a known metal chelator and could disrupt this pathological process.[3][10]

-

Inhibition of Aβ and Tau Aggregation: Some quinoline compounds can directly interfere with the aggregation of Aβ and tau proteins, which are hallmarks of AD.[3]

Table 1: Summary of Potential Therapeutic Targets for the Quinoline Scaffold

| Therapeutic Area | Target Class | Specific Examples | Consequence of Modulation |

| Oncology | Protein Kinases | EGFR, VEGFR, Pim-1, PI3K, mTOR | Inhibition of proliferation, survival, angiogenesis[9][13] |

| Topoisomerases | Topoisomerase II | DNA damage, apoptosis[11][14] | |

| Structural Proteins | β-Tubulin | Mitotic arrest, apoptosis[15] | |

| Infectious Disease | Bacterial Topoisomerases | DNA Gyrase, Topoisomerase IV | Inhibition of DNA replication, cell death[16] |

| Membrane Transport | LptA (LPS Transport) | Disruption of Gram-negative outer membrane[16] | |

| Neurodegeneration | Key Enzymes | Acetylcholinesterase (AChE) | Increased neurotransmitter levels[10] |

| Pathological Proteins | Amyloid-beta (Aβ), Tau | Inhibition of toxic aggregate formation[3] | |

| Metal Ions | Cu²⁺, Zn²⁺, Fe³⁺ | Reduction of metal-induced Aβ aggregation[3] |

Part 3: A Practical Guide to Target Identification & Validation

This section provides a logical experimental workflow with detailed protocols to systematically investigate the biological activity of this compound.

Experimental Workflow for Target Discovery

This workflow outlines a tiered approach, starting with broad phenotypic screening to identify active therapeutic areas, followed by specific assays to pinpoint and validate the molecular target.

Caption: A logical workflow from compound synthesis to preclinical candidate selection.

Protocol 1: Cell Viability Screening (MTT Assay)

Causality: The MTT assay is a robust, high-throughput colorimetric method to assess the metabolic activity of cells.[21] A reduction in metabolic activity is a primary indicator of either cytotoxicity (cell death) or cytostasis (inhibition of proliferation). This initial screen against a diverse panel of cancer cell lines is essential to determine if the compound has any biological effect in an oncology context and to identify potentially sensitive cancer types.[22][23]

Methodology:

-

Cell Plating: Seed cells from a relevant cancer panel (e.g., NCI-60) into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM) in culture medium. Replace the existing medium in the wells with the medium containing the compound dilutions. Include vehicle-only (e.g., DMSO) controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to each well to dissolve the formazan crystals.[22]

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~650 nm).

-

Data Analysis: Plot the absorbance values against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Protocol 2: In Vitro Kinase Inhibition Assay

Causality: If the MTT assay reveals potent anticancer activity, the next logical step is to test the compound against a panel of kinases known to be targets of quinoline derivatives.[24] A fluorometric or luminescent-based assay that measures ATP consumption or ADP production provides a direct, quantitative measure of enzyme inhibition.[25][26] This moves from a phenotypic observation (cell death) to a specific molecular hypothesis (enzyme inhibition).

Methodology (Generic ADP-Glo™ Format):

-

Reagent Preparation: Prepare solutions of the purified kinase of interest (e.g., Pim-1, EGFR), its specific substrate peptide, and ATP at appropriate concentrations in kinase assay buffer.

-

Compound Plating: In a 384-well plate, add this compound across a range of concentrations. Include positive controls (a known inhibitor) and negative controls (vehicle).

-

Kinase Reaction: Initiate the reaction by adding the kinase, substrate, and ATP mixture to the wells. Incubate at room temperature for a specified time (e.g., 60 minutes).[27]

-

Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent, which contains a reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.

-

ADP to ATP Conversion: Add Kinase Detection Reagent. This converts the ADP produced by the kinase reaction into ATP and uses the newly synthesized ATP to power a luciferase reaction, generating a luminescent signal. Incubate for 30 minutes.

-

Signal Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Causality: An in vitro biochemical assay confirms that a compound can inhibit a target, but it doesn't prove that it engages that same target within the complex environment of a living cell. CETSA provides this crucial validation.[28][29] The principle is that when a drug binds to its target protein, it stabilizes the protein's structure, increasing the temperature required to denature it.[30][31][32] Observing a thermal shift in the presence of this compound is direct evidence of target engagement in a physiologically relevant context.

Methodology:

-

Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of this compound for a defined period (e.g., 1 hour).

-

Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling.[30]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.

-

Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

-

Protein Quantification: Carefully collect the supernatant containing the soluble, non-denatured proteins.

-

Detection: Analyze the amount of the specific target protein (e.g., Pim-1) remaining in the supernatant for each temperature point using Western Blot or ELISA.

-

Data Analysis: Plot the percentage of soluble protein against temperature for both the vehicle- and compound-treated samples. A shift of the melting curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Protocol 4: Enzyme Kinetics for Mechanism of Action (MOA)

Causality: Once a target is validated, understanding how the compound inhibits it is critical for lead optimization. Enzyme kinetic studies can determine if the inhibition is competitive (competes with the substrate), non-competitive, or uncompetitive.[33][34] For kinase inhibitors, for example, determining if inhibition is competitive with ATP is a key piece of information.[35]

Methodology:

-

Assay Setup: Perform the in vitro kinase assay (Protocol 2) using a matrix of conditions. Vary the concentration of this compound and the concentration of one substrate (e.g., ATP) while keeping the other substrate (the peptide) at a constant, saturating concentration.

-

Data Collection: Measure the initial reaction velocity (rate of product formation) for each condition.

-